molecular formula C31H36O6Sn B157393 Ph3SnCh2 Carbohydrate CAS No. 126193-17-7

Ph3SnCh2 Carbohydrate

Cat. No. B157393
M. Wt: 623.3 g/mol
InChI Key: AJWTYLBCPBESIW-GGBJYFKRSA-N
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Description

Ph3SnCh2 Carbohydrate is a type of organotin carbohydrate. Organotin compounds are a class of synthetic compounds that have been studied for their antitumor activity . Ph3SnCh2 Carbohydrate is less active than Ph3SnCl in vitro . It’s also noted that Ph3Sn Carbohydrate shows more antiproliferative and antitumor activity than Ph3SnCh2 Carbohydrate .


Synthesis Analysis

The synthesis of carbohydrates and their derivatives is a complex process. It involves the use of various techniques such as chemical solvolytic cleavage methods to generate monosaccharides and/or oligosaccharide fragments . The development of non-covalent catalytic methods is one of the fastest-growing branches in carbohydrate chemistry .


Molecular Structure Analysis

The molecular structure of carbohydrates includes monosaccharide composition, anomeric configurations, and the type of glycosidic linkages . The position of the carbonyl (C = O) group can be used to categorize the sugars .


Chemical Reactions Analysis

Carbohydrates undergo various chemical reactions. For instance, they exhibit optical isomerism due to asymmetric carbon atoms, and can be dextrorotatory or levorotatory . They also undergo different types of oxidation reactions .


Physical And Chemical Properties Analysis

Carbohydrates have unique physical and chemical properties. They exhibit optical isomerism due to asymmetric carbon atoms, and can be dextrorotatory or levorotatory . They also have high density of functional groups, diversity of structures based on different configuration, and ideal biocompatibility as they are ubiquitous in the body .

properties

IUPAC Name

(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(triphenylstannylmethyl)-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O6.3C6H5.Sn/c1-11(2)15-6-7(17-11)8-13(5,14)9-10(16-8)19-12(3,4)18-9;3*1-2-4-6-5-3-1;/h7-10,14H,5-6H2,1-4H3;3*1-5H;/t7-,8-,9+,10-,13-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWTYLBCPBESIW-GGBJYFKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)(C[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)[C@@H]2[C@@]([C@@H]3[C@H](O2)OC(O3)(C)C)(C[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36O6Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ph3SnCh2 Carbohydrate

CAS RN

126193-17-7
Record name 3-C-((Triphenylstannyl)methyl)-1,2-5,6-di-O-isopropylidene-D-allofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126193177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Caruso, M Bol-Schoenmakers… - Journal of medicinal …, 1993 - ACS Publications
… The organotincompounds used in this study, Ph3SnCH2 carbohydrate and Ph3Sn carbohydrate, were furnished by J. Wardell, University of Aberdeen; triphenyltin chloride (Ph3SnCl) …
Number of citations: 32 pubs.acs.org
M Nath, G Eng, X Song, H Beraldo… - Tin Chemistry …, 2008 - books.google.com
Organotins belong to the most widely used Organometallic compounds, with an estimated annual production of approximately 60 000 tons. The chemistry of organotin (IV) compounds …
Number of citations: 8 books.google.com

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